

physicochemical properties of Antiproliferative agent-20

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Compound of Interest

Compound Name: Antiproliferative agent-20

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In-Depth Technical Guide to Antiproliferative Agent-20

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential mechanism of action of **Antiproliferative agent-20**, a compound identified by its IUPAC name 4-(2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)ethyl)phenyl pivalate. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of oncology, medicinal chemistry, and drug development.

Core Physicochemical Properties

Antiproliferative agent-20, with the CAS Number 1344715-94-1, possesses a molecular formula of C₂₃H₁₈N₂O₆ and a molecular weight of 418.4 g/mol . A summary of its key physicochemical properties is presented in Table 1. While specific experimental values for melting point, solubility, and logP are not readily available in public literature, typical properties for derivatives of the pyrrolo[3,4-b]pyridin-5-one scaffold are included for reference.

Table 1: Physicochemical Properties of Antiproliferative agent-20



Property	Value	Source/Reference
IUPAC Name	4-(2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)ethyl)phenyl pivalate	-
CAS Number	1344715-94-1	-
Molecular Formula	C23H18N2O6	-
Molecular Weight	418.4 g/mol	-
Melting Point	Not available.	-
Solubility	Not available. Generally, pyrrolo[3,4-b]pyridin-5-one derivatives exhibit low aqueous solubility.	[1][2]
logP	Not available.	-

Synthesis and Characterization

The synthesis of **Antiproliferative agent-20**, a polysubstituted pyrrolo[3,4-b]pyridin-5-one, can be achieved through a multi-component reaction strategy, which is a common and efficient method for generating molecular diversity.[1][2][3] A plausible synthetic route is a one-pot cascade process involving an Ugi–Zhu three-component reaction (UZ-3CR) followed by an intramolecular aza-Diels-Alder cycloaddition.[2][3]

Experimental Protocol: General Synthesis of Pyrrolo[3,4-b]pyridin-5-ones

A general procedure for the synthesis of the pyrrolo[3,4-b]pyridin-5-one core, based on literature precedents, is as follows[2][3]:

Ugi-Zhu Three-Component Reaction: An appropriate aldehyde, amine, and isocyanide are
reacted in the presence of a Lewis acid catalyst, such as ytterbium(III) triflate, in a suitable
solvent like toluene. The reaction is typically carried out under microwave irradiation to
expedite the reaction time.

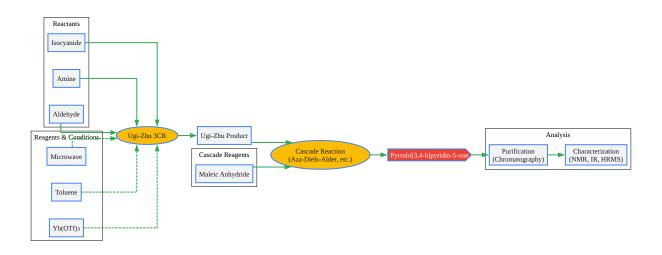
Foundational & Exploratory





- Cascade Reaction: Following the Ugi-Zhu reaction, a dienophile, such as maleic anhydride, is added to the reaction mixture. The mixture is then heated, again often under microwave irradiation, to facilitate a cascade of reactions including N-acylation, an intramolecular aza-Diels-Alder cycloaddition, decarboxylation, and dehydration to yield the final pyrrolo[3,4-b]pyridin-5-one scaffold.
- Purification: The crude product is typically purified by column chromatography on silica gel or alumina using an appropriate eluent system, such as a mixture of hexanes and ethyl acetate.
- Characterization: The structure and purity of the synthesized compound are confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, infrared spectroscopy (IR), and high-resolution mass spectrometry (HRMS).[1]





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General synthetic workflow for pyrrolo[3,4-b]pyridin-5-ones.

Potential Mechanism of Action and Signaling Pathways

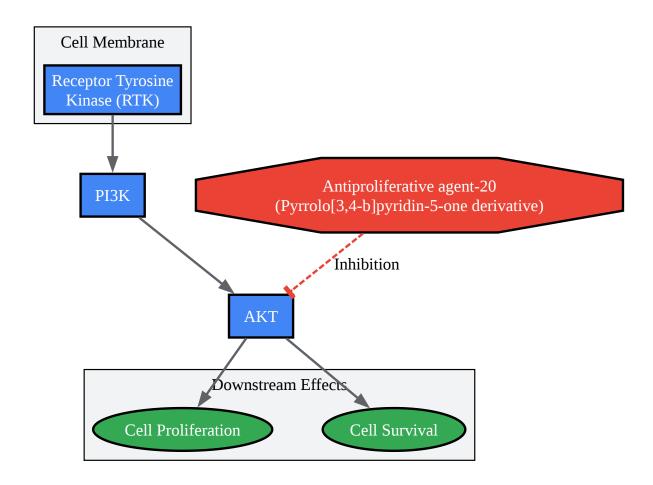
Derivatives of the pyrrolo[3,4-b]pyridin-5-one scaffold have been reported to exhibit antiproliferative activity through various mechanisms. In silico studies and in vitro assays on



similar compounds suggest potential interactions with key proteins involved in cancer cell proliferation and survival.[1][2]

One of the proposed mechanisms of action for this class of compounds is the inhibition of tubulin polymerization. [4] By interacting with $\alpha\beta$ -tubulin, these molecules can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. Molecular docking studies have indicated that hydrophobic and aromatic moieties on the pyrrolo[3,4-b]pyridin-5-one core play a crucial role in binding to tubulin.[4]

Another potential target for this class of compounds is the PI3K/AKT signaling pathway.[2] The serine/threonine kinase AKT is a central node in this pathway, which is frequently hyperactivated in various cancers, promoting cell survival and proliferation. Inhibition of AKT1 can lead to the downregulation of downstream pro-survival signals.





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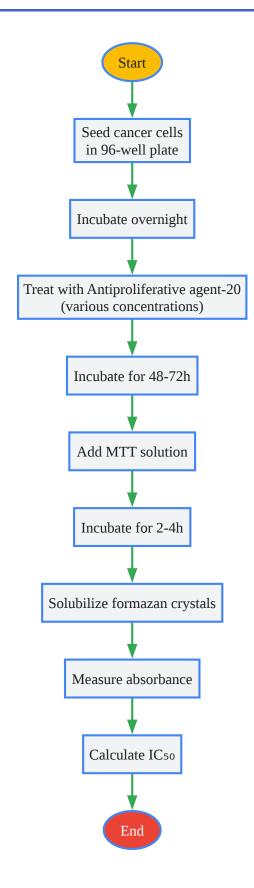
Potential inhibition of the PI3K/AKT signaling pathway.

Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activity of **Antiproliferative agent-20** can be evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of human cancer cell lines.

- Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
- Compound Treatment: The cells are then treated with various concentrations of Antiproliferative agent-20 (typically in a dose-response manner) and a vehicle control (e.g., DMSO).
- Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
- MTT Addition: MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
- Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) is determined.





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Workflow for a typical MTT antiproliferative assay.



Conclusion

Antiproliferative agent-20, a member of the pyrrolo[3,4-b]pyridin-5-one class of compounds, represents a promising scaffold for the development of novel anticancer agents. While specific experimental data on its physicochemical properties are limited, the available information on related compounds suggests potential mechanisms of action involving the disruption of microtubule dynamics and the inhibition of key signaling pathways such as PI3K/AKT. Further investigation is warranted to fully elucidate its biological activity and therapeutic potential. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and in vitro evaluation of this and similar compounds.

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